molecular formula C8H3F2LiN2O2 B6276511 lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate CAS No. 2763777-78-0

lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate

Cat. No. B6276511
CAS RN: 2763777-78-0
M. Wt: 204.1
InChI Key:
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Description

Lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate, also known as lithium 5-cyano-3-pyridin-2-yl-2,2-difluoroacetate, is a lithium-based compound that has become increasingly important in the field of organic synthesis and scientific research. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and is used as a precursor in the synthesis of a variety of organic compounds. Lithium 5-cyano-3-pyridin-2-yl-2,2-difluoroacetate is an important reagent for a variety of organic syntheses and has found applications in the fields of medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Lithium 5-cyano-3-pyridin-2-yl-2,2-difluoroacetate has found a variety of applications in scientific research. It has been used as a precursor for the synthesis of a variety of organic compounds, including those with potential therapeutic applications. It has also been used as a reagent in the synthesis of a variety of biochemicals and materials. In addition, it has been used in the synthesis of a variety of metal complexes, which have potential applications in catalysis and materials science.

Mechanism of Action

Lithium 5-cyano-3-pyridin-2-yl-2,2-difluoroacetate is an organolithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate reagent that is used as a precursor in the synthesis of a variety of organic compounds. It is believed to act as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule and forming a covalent bond with it. This reaction is believed to be catalyzed by the presence of a base, such as lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate hydroxide or lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate carbonate.
Biochemical and Physiological Effects
Lithium 5-cyano-3-pyridin-2-yl-2,2-difluoroacetate is not known to have any significant biochemical or physiological effects. It is not known to have any pharmacological activity and is not known to be toxic or to have any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The primary advantage of lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate 5-cyano-3-pyridin-2-yl-2,2-difluoroacetate is its high reactivity, which makes it an ideal reagent for a variety of organic syntheses. It is also relatively easy to prepare and is stable in air and light. The main limitation of lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate 5-cyano-3-pyridin-2-yl-2,2-difluoroacetate is that it is not water-soluble and must be used in an organic solvent.

Future Directions

The potential applications of lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate 5-cyano-3-pyridin-2-yl-2,2-difluoroacetate are numerous and varied. It has potential applications in the synthesis of a variety of organic molecules, including those with potential therapeutic applications. It could also be used as a reagent in the synthesis of a variety of metal complexes, which could have potential applications in catalysis and materials science. In addition, it could be used as a catalyst in the synthesis of a variety of biochemicals and materials, such as polymers and nanomaterials. Furthermore, it could be used to study the reactivity of other organolithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate reagents and to develop new chemical syntheses.

Synthesis Methods

The synthesis of lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate 5-cyano-3-pyridin-2-yl-2,2-difluoroacetate is a relatively straightforward process. It is synthesized by the reaction of 5-cyano-3-pyridin-2-yl-2,2-difluoroacetic acid with a lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate base such as lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate hydroxide or lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate carbonate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile and yields a white, crystalline solid that is soluble in organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate involves the reaction of 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "2-(5-cyanopyridin-3-yl)-2,2-difluoroacetic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent to obtain lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate." ] }

CAS RN

2763777-78-0

Product Name

lithium(1+) 2-(5-cyanopyridin-3-yl)-2,2-difluoroacetate

Molecular Formula

C8H3F2LiN2O2

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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